![molecular formula C15H29F6N2P B12111641 1-Decyl-2,3-dimethylimidazolium hexafluorophosphate](/img/structure/B12111641.png)
1-Decyl-2,3-dimethylimidazolium hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
1-Decyl-2,3-dimethylimidazolium hexafluorophosphate is synthesized through a reaction involving an alcohol, such as ethanolamine, with chloride gas in the presence of a surfactant like octadecyltrimethylammonium . The reaction conditions typically involve controlled temperatures and pressures to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1-Decyl-2,3-dimethylimidazolium hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized imidazolium derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, which may have different properties and applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Decyl-2,3-dimethylimidazolium hexafluorophosphate has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
1-Decyl-2,3-dimethylimidazolium hexafluorophosphate can be compared with other similar compounds, such as:
1-Butyl-2,3-dimethylimidazolium hexafluorophosphate: Similar in structure but with a shorter alkyl chain, leading to different solubility and thermal properties.
1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate: Another similar compound with a shorter alkyl chain, used in different applications due to its unique properties.
1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: A compound with a different anion, leading to variations in its chemical and physical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and properties.
Eigenschaften
Molekularformel |
C15H29F6N2P |
---|---|
Molekulargewicht |
382.37 g/mol |
IUPAC-Name |
1-decyl-2,3-dimethylimidazol-3-ium;hexafluorophosphate |
InChI |
InChI=1S/C15H29N2.F6P/c1-4-5-6-7-8-9-10-11-12-17-14-13-16(3)15(17)2;1-7(2,3,4,5)6/h13-14H,4-12H2,1-3H3;/q+1;-1 |
InChI-Schlüssel |
YIQICEMUGZCEHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.